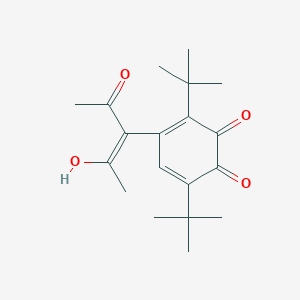
N-benzyl-N-methyl-1-(3-thienylacetyl)-3-piperidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-N-methyl-1-(3-thienylacetyl)-3-piperidinamine, commonly known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the development and activation of B-cells, which are critical components of the immune system. TAK-659 has shown promising results in preclinical studies and is currently being investigated as a potential treatment for various B-cell malignancies, autoimmune diseases, and inflammatory disorders.
作用機序
TAK-659 inhibits BTK, a key signaling molecule in B-cells that is involved in the activation of various downstream pathways. By inhibiting BTK, TAK-659 blocks the activation and proliferation of B-cells, leading to a reduction in tumor growth and immune-mediated inflammation.
Biochemical and Physiological Effects:
In addition to its anti-tumor and anti-inflammatory effects, TAK-659 has been shown to have other biochemical and physiological effects. For example, TAK-659 has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and to reduce the activation of T-cells and macrophages. TAK-659 has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
実験室実験の利点と制限
One advantage of TAK-659 is its specificity for BTK, which reduces the risk of off-target effects and toxicity. Another advantage is its ability to penetrate the blood-brain barrier, which may be important for the treatment of certain neurological diseases. However, one limitation of TAK-659 is its potential to cause immunosuppression, which may increase the risk of infections and other complications.
将来の方向性
There are several future directions for the development and application of TAK-659. One direction is the investigation of TAK-659 in combination with other therapies, such as chemotherapy, immunotherapy, and targeted therapies. Another direction is the evaluation of TAK-659 in other B-cell malignancies and autoimmune diseases. Furthermore, the development of more potent and selective BTK inhibitors, as well as the identification of biomarkers that predict response to BTK inhibition, may improve the clinical utility of TAK-659 and other BTK inhibitors.
合成法
The synthesis of TAK-659 involves several steps, starting with the reaction of 3-thiopheneacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-benzyl-N-methylpiperidin-3-amine to form the amide intermediate. The amide is then subjected to a Suzuki coupling reaction with 4-bromo-2-fluorobenzene in the presence of a palladium catalyst to form the final product, TAK-659.
科学的研究の応用
TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, TAK-659 has shown potent anti-tumor activity, both as a single agent and in combination with other therapies. TAK-659 has also been shown to be effective in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus.
特性
IUPAC Name |
1-[3-[benzyl(methyl)amino]piperidin-1-yl]-2-thiophen-3-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2OS/c1-20(13-16-6-3-2-4-7-16)18-8-5-10-21(14-18)19(22)12-17-9-11-23-15-17/h2-4,6-7,9,11,15,18H,5,8,10,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOTBBVGFPQSQCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2CCCN(C2)C(=O)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-methyl-1-(3-thienylacetyl)-3-piperidinamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(5-fluoro-2-methylbenzyl)acetamide](/img/structure/B6076089.png)
![7-(2-cyclohexylethyl)-2-{[5-(methoxymethyl)-2-furyl]methyl}-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6076097.png)
![N-(1-benzyl-3-pyrrolidinyl)-3-[1-(methylsulfonyl)-4-piperidinyl]propanamide](/img/structure/B6076103.png)
![3-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}-N-(3-methoxybenzyl)propanamide](/img/structure/B6076108.png)
![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-6-(2-methoxyphenyl)-N-methylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6076110.png)
![3-(1H-pyrazol-4-yl)-N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)propanamide](/img/structure/B6076114.png)
![methyl 3-{[2-(2-phenylethyl)-4-morpholinyl]carbonyl}benzoate](/img/structure/B6076118.png)
![5-(3,4-dimethoxyphenyl)-N-(3-methoxy-5-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6076121.png)

![1-(2-fluoro-4-methoxybenzyl)-N-[4-(1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6076133.png)
![3,5-bis(difluoromethyl)-1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B6076160.png)
![2-[1-benzyl-4-(2,5-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6076167.png)

![methyl N-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}methioninate](/img/structure/B6076184.png)